2,4,6-trimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide is a complex organic compound with the molecular formula and a molecular weight of approximately 337.4155 g/mol. This compound features a benzamide structure with additional functional groups that contribute to its potential biological activities. The compound is cataloged under the CAS number 2097892-07-2 and is primarily used for research purposes in various scientific applications, particularly in medicinal chemistry and pharmacology.
This compound is classified as an amide due to the presence of the benzamide moiety. It also contains a pyridine ring and a pyrrolidinone structure, which may play significant roles in its biological interactions. The compound can be sourced from chemical suppliers specializing in research chemicals, such as A2B Chem, which lists it for sale in various quantities with specific purity levels .
The synthesis of 2,4,6-trimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide typically involves multi-step organic reactions that may include:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yield and purity but are not specified in available literature.
The molecular structure of 2,4,6-trimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide can be represented using various structural formulas:
Cc1cc(C)c(c(c1)C)C(=O)NCc1cncc(c1)N1CCCC1=O
This notation provides insight into its connectivity and functional groups.
The compound's structural features include:
The chemical reactivity of 2,4,6-trimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide can include:
Technical details regarding specific reaction conditions or yields are not extensively documented in available sources.
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are essential for characterizing this compound's properties.
2,4,6-trimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide has potential applications in:
Research into this compound could yield valuable insights into its therapeutic potential and broaden its application across various scientific disciplines.
CAS No.: 815-91-8
CAS No.: 600-63-5
CAS No.: 22638-09-1
CAS No.: 121353-47-7
CAS No.: 121955-20-2